Evidence Item 1: Structural Differentiation from the 3,4-Dihydro Analog — Oxidation State Determines Molecular Descriptors Relevant to Bioactivity Prediction
The target compound (CAS 1341010-36-3) is the 3-oxo derivative (C13H11N3O3S, MW 289.31), containing a carbonyl at C3 conjugated with the sulfonyl group. In contrast, the 3,4-dihydro analog (CAS 1325306-71-5; Sigma-Aldrich KEY444728280; InChI Key QJYQLKWFDRROMO-UHFFFAOYSA-N) has the formula C13H13N3O2S (MW 275.33) and a saturated C3 methylene . The target compound contains one fewer hydrogen-bond donor but one additional hydrogen-bond acceptor relative to the dihydro analog, as confirmed by the Fluorochem datasheet listing HBD = 1 and HBA = 4 for the target compound . The InChI Keys differ (VCRHRTKPLWAETQ vs. QJYQLKWFDRROMO), confirming distinct chemical identities. This oxidation state difference directly impacts the compound's electronic surface, dipolar character, and hydrogen-bonding pharmacophoric potential—properties mechanistically linked to KATP channel modulation and enzyme inhibition within this chemotype [1].
| Evidence Dimension | Molecular formula and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | Molecular formula: C13H11N3O3S; MW: 289.31; HBD: 1; HBA: 4; InChI Key: VCRHRTKPLWAETQ-UHFFFAOYSA-N |
| Comparator Or Baseline | 3,4-Dihydro analog: C13H13N3O2S; MW: 275.33; HBD: 2; HBA: variable; InChI Key: QJYQLKWFDRROMO-UHFFFAOYSA-N (Sigma-Aldrich KEY444728280; CAS 1325306-71-5) |
| Quantified Difference | ΔMW = +14.0 g/mol; ΔHBD = −1; ΔHBA = at least +1; distinct InChI Keys |
| Conditions | Calculated from molecular formulas and vendor-supplied structural data (Fluorochem, Sigma-Aldrich) |
Why This Matters
The oxidation state difference alters hydrogen-bonding capacity and electronic surface properties, which directly influence molecular recognition—two compounds with different InChI Keys and H-bond profiles cannot be assumed to exhibit equivalent biological target engagement.
- [1] Pirotte B et al. J Med Chem. 2000;43(8):1456-1466. Vasorelaxant vs. pancreatic β-cell selectivity driven by pyridine nitrogen position. View Source
